1,3-Dimethyl-5-propyluracil
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Overview
Description
1,3-Dimethyl-5-propyluracil: is an organic compound with the molecular formula C₉H₁₄N₂O₂ and a molecular weight of 182.2197 g/mol . It is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is characterized by the presence of two methyl groups at positions 1 and 3, and a propyl group at position 5 on the uracil ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dimethyl-5-propyluracil typically involves the alkylation of uracil derivatives. One common method includes the reaction of 1,3-dimethyluracil with a propyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the halide by the uracil derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dimethyl-5-propyluracil can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding uracil derivatives with higher oxidation states.
Reduction: Reduction reactions can yield dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Alkyl halides and strong bases like sodium hydride or potassium carbonate are typical reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated uracil derivatives, while substitution reactions can produce a variety of alkylated or arylated uracil compounds .
Scientific Research Applications
Chemistry: 1,3-Dimethyl-5-propyluracil is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics .
Biology: In biological research, this compound can be used to study the interactions of uracil derivatives with enzymes and nucleic acids. It may also serve as a model compound for understanding the behavior of nucleobases in various biological processes .
Medicine: This compound could potentially be explored for similar therapeutic uses .
Industry: In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its role as an intermediate in chemical synthesis makes it valuable for various manufacturing processes .
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-5-propyluracil involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can act as a substrate or inhibitor for enzymes that process uracil derivatives. It may also interact with nucleic acids, affecting their structure and function. The specific pathways and molecular targets involved depend on the context of its use in biological or chemical systems .
Comparison with Similar Compounds
1,3-Dimethyluracil: Lacks the propyl group at position 5, making it less hydrophobic.
5-Propyluracil: Lacks the methyl groups at positions 1 and 3, affecting its steric and electronic properties.
1,3-Dimethyl-6-propyluracil: Similar structure but with the propyl group at position 6 instead of 5, leading to different reactivity and interactions.
Uniqueness: 1,3-Dimethyl-5-propyluracil is unique due to the specific positioning of its methyl and propyl groups, which influence its chemical reactivity and interactions with other molecules. This unique structure makes it valuable for specific applications in research and industry .
Properties
CAS No. |
82413-39-6 |
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Molecular Formula |
C9H14N2O2 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
1,3-dimethyl-5-propylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H14N2O2/c1-4-5-7-6-10(2)9(13)11(3)8(7)12/h6H,4-5H2,1-3H3 |
InChI Key |
ATVGUGAIBQWUIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CN(C(=O)N(C1=O)C)C |
Origin of Product |
United States |
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